4-Phenyloxane-4-carboximidamide
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Overview
Description
4-Phenyloxane-4-carboximidamide is a chemical compound with the molecular formula C12H16N2O It is known for its unique structure, which includes a phenyl group attached to an oxane ring with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyloxane-4-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyloxane with cyanamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Phenyloxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Phenyloxane-4-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyloxane-4-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
4-Phenyltetrahydro-2H-pyran-4-carboximidamide: Similar structure but with a tetrahydropyran ring.
Piperine-carboximidamide hybrids: Compounds with similar functional groups but different core structures.
Uniqueness
4-Phenyloxane-4-carboximidamide is unique due to its specific combination of an oxane ring and a carboximidamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-phenyloxane-4-carboximidamide |
InChI |
InChI=1S/C12H16N2O/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14) |
InChI Key |
LOMUZWYMXLGKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
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